molecular formula C12H20N2O3 B12180353 N',N',4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide CAS No. 536718-24-8

N',N',4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

Cat. No.: B12180353
CAS No.: 536718-24-8
M. Wt: 240.30 g/mol
InChI Key: TVESFBSQUIPNGR-UHFFFAOYSA-N
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Description

N’,N’,4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’,4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’,N’,4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N’,N’,4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and interactions.

    Medicine: It is investigated for its potential as a drug candidate due to its stability and bioactivity.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which N’,N’,4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’,4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide stands out due to its pentamethyl substitution, which enhances its stability and bioactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

536718-24-8

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

N',N',4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

InChI

InChI=1S/C12H20N2O3/c1-10(2)11(3)6-7-12(10,17-9(11)16)8(15)13-14(4)5/h6-7H2,1-5H3,(H,13,15)

InChI Key

TVESFBSQUIPNGR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NN(C)C)C)C

solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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